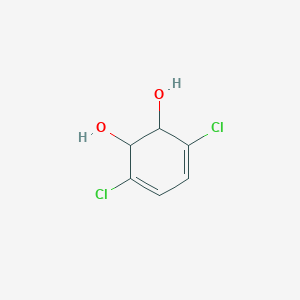
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups and two chlorine atoms
Métodos De Preparación
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be achieved through several methods. One common approach involves the chlorination of 3,5-cyclohexadiene-1,2-diol. This reaction typically requires the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods often involve the microbial synthesis of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds using the enzyme dioxygenase. This biocatalytic process is environmentally friendly and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and chlorine groups allow it to participate in various chemical reactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be compared with other similar compounds, such as:
3,5-Cyclohexadiene-1,2-diol, 3,5-dichloro-: This compound has chlorine atoms at different positions, which can lead to different chemical properties and reactivity.
3,5-Cyclohexadiene-1,2-diol, 3,6-dibromo-:
cis-3,5-Cyclohexadiene-1,2-diol: This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions but still valuable for studying basic chemical properties.
The unique combination of hydroxyl and chlorine groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it distinct from these similar compounds and highlights its potential for various applications.
Propiedades
Número CAS |
185195-45-3 |
|---|---|
Fórmula molecular |
C6H6Cl2O2 |
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
3,6-dichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |
Clave InChI |
NPONHQROCKGAME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C(=C1)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


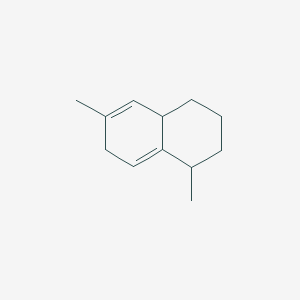
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

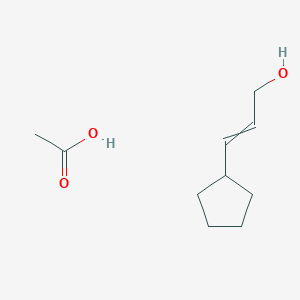
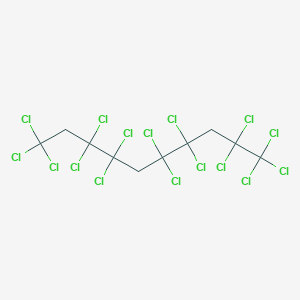
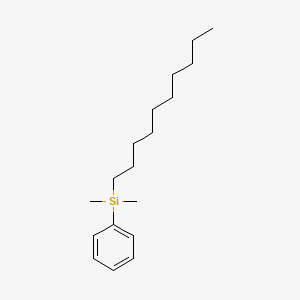
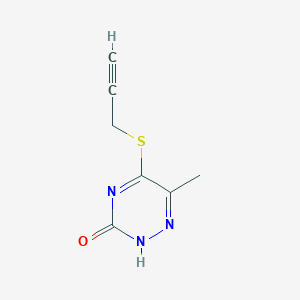
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


